N-methyl-2-(2-oxo-6-phenyl-2,3-dihydro-1H-benzimidazol-1-yl)-N-phenylacetamide
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Overview
Description
Benzimidazolone acetamide derivative 1 is a compound belonging to the benzimidazole family, which is known for its diverse biological activities and applications in medicinal chemistry. Benzimidazole derivatives are structural isosteres of naturally occurring nucleotides, allowing them to interact easily with biopolymers in living systems
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzimidazolone acetamide derivative 1 typically involves the cyclization of o-phenylenediamine with carbonyl reagents, followed by coupling with 1,3-dihalopropane . Another method involves the coupling reaction of o-halo or o-amino substituted nitrobenzene with 1,3-disubstituted propane, followed by reduction and cyclization . These methods offer high reaction selectivity and avoid the production of di-substituted by-products.
Industrial Production Methods
Industrial production of benzimidazolone acetamide derivative 1 often employs multicomponent reactions (MCRs) due to their efficiency and ability to generate structural complexity in a single step . These reactions are environmentally friendly, economical, and reduce reaction times, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Benzimidazolone acetamide derivative 1 undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert nitro groups to amino groups, facilitating further cyclization.
Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: For oxidation reactions.
Reducing agents: Such as hydrogen or metal catalysts for reduction reactions.
Nucleophiles: For substitution reactions.
Major Products Formed
The major products formed from these reactions include various benzimidazolone derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Benzimidazolone acetamide derivative 1 has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of benzimidazolone acetamide derivative 1 involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity . It can also interact with nucleic acids and proteins, affecting various cellular processes . The exact molecular targets and pathways depend on the specific application and the structure of the derivative.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to benzimidazolone acetamide derivative 1 include:
Benzodiazepines: Known for their use as sedatives and anxiolytics.
Quinoxalines: Used in the synthesis of pharmaceuticals and agrochemicals.
Benzimidazole-piperazine derivatives: Investigated for their urease inhibitory activity.
Uniqueness
Benzimidazolone acetamide derivative 1 is unique due to its versatile chemical reactivity and wide range of applications. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in both research and industrial settings .
Properties
Molecular Formula |
C22H19N3O2 |
---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
N-methyl-2-(2-oxo-6-phenyl-3H-benzimidazol-1-yl)-N-phenylacetamide |
InChI |
InChI=1S/C22H19N3O2/c1-24(18-10-6-3-7-11-18)21(26)15-25-20-14-17(16-8-4-2-5-9-16)12-13-19(20)23-22(25)27/h2-14H,15H2,1H3,(H,23,27) |
InChI Key |
ORIMXDOWDCMRCI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CN2C3=C(C=CC(=C3)C4=CC=CC=C4)NC2=O |
Origin of Product |
United States |
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